molecular formula C6ClF11O3S B1432176 1-(4-Chlorooctafluorobutyl)trifluoroethanesultone CAS No. 1244856-07-2

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone

Cat. No. B1432176
M. Wt: 396.56 g/mol
InChI Key: VCMQXFBLVFCJCD-UHFFFAOYSA-N
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Description

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone (COTFE) is a sulfonyl fluoride compound developed in the early 1990s as a safer alternative to the more toxic sulfuryl fluoride. COTFE has a wide range of uses in chemical synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone has a wide range of applications in chemical synthesis, analytical chemistry, and biochemistry. In chemical synthesis, it is used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In analytical chemistry, it is used as a reagent for the determination of the concentration of various compounds. In biochemistry, it is used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins.

Mechanism Of Action

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone works by forming a covalent bond with the sulfur atom of a sulfonyl group, forming a sulfonyl fluoride. The sulfonyl fluoride then reacts with a nucleophile, such as a protein or other molecule, to form a covalent bond. This covalent bond can then be used to study the structure and function of proteins, or to catalyze the synthesis of other compounds.

Biochemical And Physiological Effects

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone has been found to be non-toxic and non-carcinogenic, and has been shown to have no adverse effects on humans or animals. However, it has been found to be a potent inhibitor of enzymes, and can interfere with the activity of enzymes involved in metabolic pathways.

Advantages And Limitations For Lab Experiments

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone has several advantages for use in laboratory experiments. It is non-toxic, non-carcinogenic, and has a low vapor pressure, making it easy to handle and store. It is also relatively stable in aqueous solution, and is not easily hydrolyzed. However, 1-(4-Chlorooctafluorobutyl)trifluoroethanesultone is not soluble in organic solvents, and is not very soluble in water, making it difficult to use in certain types of experiments.

Future Directions

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone has a wide range of potential applications, and there are many potential future directions for its use. One potential application is in the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used to study the structure and function of proteins, and to develop new inhibitors of enzymes. Additionally, it could be used in the development of new catalysts for chemical synthesis, or as a reagent for the determination of the concentration of various compounds. Finally, it could be used to study the interactions between proteins and other molecules, and to develop new inhibitors of enzymes.

properties

IUPAC Name

3-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluorooxathietane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF11O3S/c7-5(15,16)3(12,13)1(8,9)2(10,11)4(14)6(17,18)21-22(4,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMQXFBLVFCJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023164
Record name 3-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluoro-1,2-oxathietane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorooctafluorobutyl)trifluoroethanesultone

CAS RN

1244856-07-2
Record name 3-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3,4,4-trifluoro-1,2-oxathietane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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